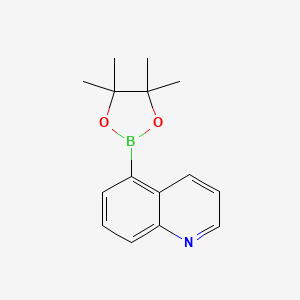

5-Quinolineboronic Acid Pinacol Ester

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-5-9-13-11(12)7-6-10-17-13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRNJSUZRJEHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=NC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021868-08-5 | |

| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Quinolineboronic Acid Pinacol Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Quinolineboronic acid pinacol ester is a pivotal building block in modern medicinal chemistry and materials science, primarily serving as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions.[1][2] Its quinoline scaffold is a privileged structure found in numerous pharmacologically active compounds. This guide provides an in-depth, experience-driven walkthrough of the synthesis, purification, and comprehensive characterization of this valuable intermediate. We will delve into the mechanistic underpinnings of the synthetic strategy, offer a detailed and validated experimental protocol, and outline the analytical techniques required to confirm the structure and purity of the final product.

The Strategic Importance of this compound

The value of this compound lies in its dual-functionality. The quinoline core is a key pharmacophore, while the boronic acid pinacol ester group provides a stable, handleable, and highly reactive moiety for carbon-carbon bond formation.[2] This combination allows for the modular and efficient construction of complex molecular architectures, accelerating the discovery of novel therapeutics and functional materials. The pinacol ester form is generally preferred over the free boronic acid due to its enhanced stability, preventing dehydration to form boroxines and facilitating easier purification.[3]

Synthesis via Palladium-Catalyzed Miyaura Borylation

The most robust and widely adopted method for synthesizing aryl boronic esters, including the quinoline derivative, is the Miyaura borylation reaction.[4][5] This palladium-catalyzed cross-coupling reaction joins an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[6] The reaction is prized for its mild conditions and exceptional tolerance of various functional groups, making it superior to methods requiring highly reactive organolithium or Grignard reagents.[4]

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process follows a well-established catalytic cycle involving a palladium catalyst.[4][7]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the 5-haloquinoline, forming a Pd(II) intermediate. This is often the rate-determining step.[7]

-

Transmetalation: A base, typically a mild one like potassium acetate (KOAc), activates the bis(pinacolato)diboron. The resulting boryl species is then transferred to the palladium center, displacing the halide and forming a new Pd(II)-boryl complex.[4] The choice of base is critical; overly strong bases can promote a competitive Suzuki coupling between the newly formed product and the starting aryl halide, diminishing the yield.[8]

-

Reductive Elimination: The final step involves the reductive elimination of the desired this compound from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7]

Reagents and Conditions: A Practical Analysis

The success of the synthesis hinges on the careful selection of reagents and reaction parameters.

| Component | Example | Role & Rationale |

| Aryl Halide | 5-Bromoquinoline or 5-Iodoquinoline | The electrophilic partner. Reactivity order is I > Br > Cl. Iodo- and bromo-derivatives are most commonly used for their balance of reactivity and stability.[7] |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the pinacol boronate moiety. It is a stable, crystalline solid that is easy to handle.[6] |

| Palladium Catalyst | PdCl₂(dppf) or Pd(PPh₃)₄ | The catalyst that facilitates the C-B bond formation. PdCl₂(dppf) is often preferred for its robustness and effectiveness with a wide range of substrates.[4] |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent for transmetalation. A weak base is crucial to prevent subsequent, unwanted Suzuki coupling of the product.[4][8] |

| Solvent | Dioxane, DMSO, or Toluene | Anhydrous, polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction while remaining inert to the reagents.[4] |

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel using appropriate safety precautions, including working in a fume hood and under an inert atmosphere.

Materials:

-

5-Bromoquinoline (1.0 equiv)

-

Bis(pinacolato)diboron (1.1 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2-5 mol%)

-

Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoquinoline, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

-

Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 5-bromoquinoline is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

Purification Strategy

Purifying boronic acid pinacol esters can be challenging due to their propensity to hydrolyze on standard silica gel.[9]

-

Flash Column Chromatography: This is the most common method. However, prolonged exposure to silica can lead to degradation. To mitigate this, a rapid purification is recommended.[3] An alternative is to use silica gel that has been pre-treated with boric acid, which reduces the Lewis basicity of the silica surface and suppresses over-adsorption and degradation of the ester.[3] Neutral alumina can also be a suitable stationary phase.[10]

-

Recrystallization: If the crude product is sufficiently pure and solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be a highly effective method for obtaining material of high purity.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Spectroscopic and Spectrometric Data

The following table summarizes the expected analytical data for this compound (C₁₅H₁₈BNO₂), which has a molecular weight of 255.12 g/mol .[11]

| Technique | Expected Observations |

| ¹H NMR | Quinoline Protons: Aromatic signals between δ 7.5-9.0 ppm. Pinacol Protons: A characteristic sharp singlet at δ ~1.3-1.4 ppm, integrating to 12 hydrogens. |

| ¹³C NMR | Quinoline Carbons: Aromatic signals in the δ 120-155 ppm range. The carbon attached to the boron (C-B) may show a broad signal or be difficult to observe due to quadrupolar relaxation.[12] Pinacol Carbons: Signals around δ 83-84 ppm (quaternary carbons) and δ ~25 ppm (methyl carbons).[13] |

| ¹¹B NMR | A broad singlet is expected in the range of δ 25-35 ppm, which is characteristic of a tetracoordinate boronate ester.[12] |

| Mass Spec. (e.g., ESI-HRMS) | Expected [M+H]⁺: m/z 256.1503. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[14] |

Chromatographic Purity Assessment

-

HPLC/LC-MS: High-Performance Liquid Chromatography is the gold standard for assessing the purity of the final compound. A single sharp peak in the chromatogram indicates high purity. LC-MS couples this separation with mass detection, simultaneously confirming the molecular weight of the peak of interest.

Conclusion

The Miyaura borylation provides a reliable and high-yielding pathway to this compound, a cornerstone intermediate for drug discovery and materials science.[15] A thorough understanding of the reaction mechanism and careful attention to purification techniques are paramount for success. The multi-technique characterization approach outlined here provides a robust framework for validating the product's identity and ensuring the high purity required for subsequent synthetic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Quinolineboronic Acid Pinacol Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Quinolineboronic acid pinacol ester, a key building block in modern synthetic chemistry, has garnered significant attention for its versatile role in the construction of complex molecular architectures. This guide offers a comprehensive overview of its physical and chemical properties, detailed synthesis and reaction protocols, and its applications, particularly in the realm of drug discovery and materials science. As a stable and readily handled precursor to the corresponding boronic acid, this pinacol ester is an indispensable tool for researchers engaged in the synthesis of novel quinoline-containing compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

Core Identification

| Property | Value | Source(s) |

| CAS Number | 1021868-08-5 | |

| Molecular Formula | C₁₅H₁₈BNO₂ | |

| Molecular Weight | 255.12 g/mol | |

| Synonyms | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

Physical Characteristics

While some physical properties of this compound are not extensively documented, data from analogous compounds and general knowledge of boronic acid pinacol esters provide valuable insights.

| Property | Description | Source(s) |

| Appearance | Typically a white to off-white or pale yellow solid. | [N/A] |

| Melting Point | While not explicitly reported for the 5-isomer, the analogous 3-quinolineboronic acid pinacol ester has a melting point of 56-60 °C. A similar range can be expected. | [1] |

| Solubility | Generally, pinacol esters of arylboronic acids exhibit better solubility in organic solvents compared to their corresponding free boronic acids. They are expected to be soluble in common organic solvents such as chloroform, acetone, and ethers, with lower solubility in non-polar hydrocarbon solvents. | [2][3] |

| Boiling Point | Data not available; likely to decompose at high temperatures. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the carbon-boron bond and the stability of the pinacol ester protecting group.

Stability

Pinacol esters are generally more stable and easier to handle than their corresponding boronic acids.[4] However, they are susceptible to hydrolysis under both acidic and basic conditions, which cleaves the pinacol ester to form the free boronic acid.[5] This hydrolysis can be a deliberate step in a reaction sequence or an unintended degradation pathway. For short-term storage, the compound should be kept in a cool, dry place, protected from moisture. For long-term storage, refrigeration is recommended.

Reactivity in Suzuki-Miyaura Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][6] In this reaction, the quinoline moiety is transferred to an organic halide or triflate, forming a new carbon-carbon bond. The pinacol ester can often be used directly in the coupling reaction, as the basic conditions of the reaction facilitate the in-situ hydrolysis to the active boronic acid species.[5]

Synthesis of this compound

The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).

Miyaura Borylation Protocol

This protocol is adapted from established procedures for the synthesis of arylboronic acid pinacol esters.[7]

Reaction Scheme:

A schematic of the Miyaura borylation reaction.

Materials:

-

5-Bromoquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a dry reaction flask, add 5-bromoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane to the flask.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 3 mol%).

-

Heat the reaction mixture to 80 °C and stir for the appropriate time (typically monitored by TLC or LC-MS for completion).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel. It has been noted that impregnating the silica gel with boric acid can improve the purification of boronic esters by reducing their adsorption to the stationary phase.[8]

Application in Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Suzuki-Miyaura Coupling Protocol

Reaction Workflow:

A general workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

-

In a reaction vessel, combine this compound and the aryl bromide.

-

Add the chosen solvent system and the base.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

-

Add the palladium catalyst under an inert atmosphere.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up by diluting with an organic solvent and washing with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Analytical Characterization

Accurate characterization of this compound is crucial for ensuring its purity and for the interpretation of reaction outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for the structural elucidation of this compound. While specific spectra are best obtained from the supplier, the expected features are as follows:

-

¹H NMR: The spectrum will show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). A singlet corresponding to the twelve equivalent methyl protons of the pinacol group will be observed in the upfield region (around δ 1.3 ppm).

-

¹³C NMR: The spectrum will display signals for the nine carbon atoms of the quinoline ring and the carbons of the pinacol group. The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.

Note: Access to NMR, HPLC, and LC-MS data for this compound is often available from commercial suppliers such as Ambeed and BLD Pharm.[2][9]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Refrigeration is recommended for long-term storage.

-

Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Avoid contact with strong oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability compared to the free boronic acid makes it a preferred building block in many synthetic endeavors, including those in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the laboratory.

References

- 1. 1021868-08-5 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 2. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole(942070-84-0) 1H NMR spectrum [chemicalbook.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. reddit.com [reddit.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1021868-08-5|this compound|BLD Pharm [bldpharm.com]

- 9. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 5-Quinolineboronic Acid Pinacol Ester

This guide provides an in-depth analysis of the spectroscopic data for 5-quinolineboronic acid pinacol ester (CAS No: 1021868-08-5), a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. The structural elucidation of this compound is paramount for its effective use in research and drug development. This document will detail the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of these analytical techniques for researchers, scientists, and professionals in the field.

Introduction

This compound, with the chemical formula C₁₅H₁₈BNO₂, is a heterocyclic compound that incorporates a quinoline moiety and a boronic acid pinacol ester group. This combination makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The precise characterization of this compound is critical to ensure its purity and to confirm its structural integrity before its use in synthetic pathways.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the methyl protons of the pinacol group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atom and the boronic ester group.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

Data Interpretation:

The following table summarizes the predicted chemical shifts for the protons of this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 (Quinoline) | 8.9 - 9.1 | dd | ~4.5, ~1.5 |

| H4 (Quinoline) | 8.2 - 8.4 | dd | ~8.5, ~1.5 |

| H3 (Quinoline) | 7.4 - 7.6 | dd | ~8.5, ~4.5 |

| H6 (Quinoline) | 8.0 - 8.2 | d | ~8.0 |

| H7 (Quinoline) | 7.6 - 7.8 | t | ~8.0 |

| H8 (Quinoline) | 8.1 - 8.3 | d | ~8.0 |

| -CH₃ (Pinacol) | 1.3 - 1.5 | s | - |

Note: The carbon attached to the boron atom is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.

The following diagram illustrates the workflow for NMR sample preparation and analysis.

Caption: Workflow for NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The quinoline ring will exhibit several signals in the aromatic region, and the pinacol group will show characteristic signals in the aliphatic region.

Data Interpretation:

The table below outlines the expected chemical shifts for the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoline (Aromatic) | 120 - 155 |

| C-B (ipso-Carbon) | Signal may be broad or absent |

| C (Pinacol quaternary) | 83 - 85 |

| -CH₃ (Pinacol) | 24 - 26 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

The key vibrational frequencies expected for this compound are summarized below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3000 - 3100 | Medium |

| C-H stretching (aliphatic) | 2850 - 3000 | Medium |

| C=N stretching (quinoline) | 1600 - 1650 | Medium |

| C=C stretching (aromatic) | 1450 - 1600 | Medium-Strong |

| B-O stretching | 1300 - 1400 | Strong |

| C-O stretching | 1100 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry (HRMS) is often employed for accurate mass determination.

Data Interpretation:

The molecular formula of this compound is C₁₅H₁₈BNO₂, which corresponds to a monoisotopic mass of approximately 255.1431 g/mol .

-

Molecular Ion Peak ([M]⁺): In the mass spectrum, a prominent peak is expected at an m/z value corresponding to the molecular weight of the compound.

-

Isotopic Pattern: The presence of boron with its two main isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic isotopic pattern for the molecular ion and boron-containing fragments.

-

Fragmentation Pattern: Common fragmentation pathways for boronic esters may involve the loss of the pinacol group or fragments from the quinoline ring.

The following diagram illustrates a potential fragmentation pathway.

Caption: A possible fragmentation pathway in mass spectrometry.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a detailed and validated understanding of its chemical structure. This guide serves as a valuable resource for scientists, enabling them to confidently identify and utilize this important synthetic building block in their research and development endeavors. The provided protocols and data interpretations are based on established principles of spectroscopic analysis and are intended to support the rigorous scientific standards of the pharmaceutical and chemical industries.

Guide to the Stability and Storage of 5-Quinolineboronic Acid Pinacol Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Quinolineboronic acid pinacol ester is a pivotal building block in modern synthetic and medicinal chemistry, valued for its role in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. The integrity of this reagent is paramount for achieving reproducible and high-yielding synthetic outcomes. However, like many organoboron compounds, its stability is not absolute and is highly dependent on handling and storage conditions. This technical guide provides a comprehensive overview of the chemical principles governing the stability of this compound, outlines field-proven protocols for its storage and handling, and details a systematic experimental workflow for its stability assessment. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to preserve the quality and reactivity of this essential reagent.

The Chemical Rationale: Understanding Boronic Ester Stability

Boronic acids are indispensable synthetic intermediates, but their utility can be hampered by inherent instability; they are prone to dehydration to form cyclic boroxine anhydrides and are susceptible to protodeboronation and oxidation.[1][2][3][4] To mitigate these issues, boronic acids are frequently converted into more robust boronate esters. The pinacol ester, formed by reacting the boronic acid with pinacol, is the most common and widely trusted protecting group.

The enhanced stability of pinacol esters stems primarily from the steric hindrance imparted by the gem-dimethyl groups of the pinacol backbone.[1] This steric shield physically protects the electrophilic boron center from unwanted nucleophilic attack, significantly slowing degradation. While generally robust, this compound is primarily susceptible to one key degradation pathway:

Hydrolysis: This is the most significant and common degradation route. In the presence of water, the B-O bond of the ester can be cleaved, reverting the compound to the parent 5-quinolineboronic acid and pinacol.[2][5][6][7] This process can be catalyzed by residual silanol groups on silica gel during chromatography or even by trace moisture in solvents or the atmosphere, making meticulous handling critical.[6][8][9] The presence of the quinoline nitrogen may also influence the compound's hydrolytic stability through electronic effects or potential intramolecular coordination.[10][11]

Caption: Primary degradation pathway via hydrolysis.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the first line of defense in preserving the integrity of this compound. The following conditions are based on established best practices for air- and moisture-sensitive reagents.[12][13][14][15]

Data Presentation: Optimal Storage Conditions

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Refrigerate at 2–8°C.[16][17][18] | Slows the rate of potential degradation pathways, including hydrolysis and oxidation. |

| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon).[17] | Prevents contact with atmospheric moisture, which drives hydrolysis, and oxygen, which can cause oxidation. |

| Container | Tightly sealed, opaque glass vessel. | Prevents ingress of air and moisture.[16][18][19] Opaque glass minimizes exposure to light, preventing potential photolytic degradation. |

| Handling Location | Chemical fume hood.[16] | Ensures user safety and a controlled environment to minimize atmospheric exposure. |

| Solvent Condition | Use only anhydrous solvents for preparing stock solutions.[20] | Prevents hydrolysis upon dissolution. Acetonitrile is a common and suitable choice.[20] |

Mandatory Visualization: Decision Logic for Handling

References

- 1. benchchem.com [benchchem.com]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron-Nitrogen Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. web.mit.edu [web.mit.edu]

- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. This compound | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]

- 17. 876922-75-7|2-Methylquinoline-5-boronic Acid Pinacol Ester|BLD Pharm [bldpharm.com]

- 18. combi-blocks.com [combi-blocks.com]

- 19. fishersci.fr [fishersci.fr]

- 20. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to 5-Quinolineboronic Acid Pinacol Ester: Molecular Structure, Properties, and Applications in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry and drug discovery, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Among the vast arsenal of chemical tools available, boronic acid derivatives, particularly their pinacol esters, have emerged as indispensable building blocks.[1][2] Their stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions have solidified their role in the construction of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of 5-quinolineboronic acid pinacol ester, a key intermediate with significant applications in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and its pivotal role in the Suzuki-Miyaura cross-coupling reaction, offering insights for researchers and drug development professionals.

Molecular Structure and Chemical Formula

This compound, also known by its systematic name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, is an organoboron compound.[3] Its structure consists of a quinoline ring system linked at the 5-position to a pinacolborane moiety. The pinacol ester group serves to protect the boronic acid, enhancing its stability and making it easier to handle and store compared to the free boronic acid.[4]

The chemical formula for this compound is C₁₅H₁₈BNO₂ .[3][5]

Below is a two-dimensional representation of its molecular structure:

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 1021868-08-5 | [3][5] |

| Molecular Formula | C₁₅H₁₈BNO₂ | [3][5] |

| Molecular Weight | 255.12 g/mol | [3][5] |

| Appearance | Typically a solid | |

| Melting Point | 56-60 °C (lit.) | [6] |

| Storage | Inert atmosphere, 2-8°C | [5][7] |

| Solubility | Soluble in organic solvents such as ethyl acetate, dichloromethane, chloroform, and diethyl ether. | [4][8] |

Synthesis of this compound

The synthesis of aryl boronic acid pinacol esters is most commonly achieved through the Miyaura borylation reaction.[9] This palladium-catalyzed cross-coupling reaction involves the use of bis(pinacolato)diboron (B₂pin₂) with an appropriate aryl halide or triflate.[9]

The general workflow for the synthesis via Miyaura borylation is depicted below:

Caption: General Workflow for Miyaura Borylation

The causality behind the choice of reagents is crucial for a successful reaction. The palladium catalyst facilitates the oxidative addition to the aryl halide and the subsequent transmetalation with the diboron reagent.[9] The base, often a mild one like potassium acetate (KOAc), is critical to avoid the competing Suzuki-Miyaura coupling of the product with the starting aryl halide.[9]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most significant application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction.[1][10] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds present in many drug candidates.[2][10][11]

The quinoline moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[10] The ability to functionalize the quinoline core at the 5-position via Suzuki-Miyaura coupling with various aryl or heteroaryl halides opens up a vast chemical space for the synthesis of novel compounds for drug discovery programs.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

-

This compound

-

Aryl halide (e.g., a substituted bromobenzene)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)

-

Base (e.g., potassium carbonate)

-

Solvent system (e.g., 1,4-dioxane and water)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup:

-

To a clean, dry reaction vessel, add this compound (1.0 equivalent), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 0.05 equivalents), and the base (e.g., 3.0 equivalents).[12]

-

The choice of catalyst and base can be critical and may require optimization depending on the specific substrates.

-

-

Solvent Addition and Degassing:

-

Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[12]

-

Degas the reaction mixture by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes, or by subjecting it to several cycles of vacuum and backfilling with the inert gas. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) under an inert atmosphere with vigorous stirring.[12]

-

The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.[12]

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate is present, it may be removed by filtration.

-

Concentrate the filtrate under reduced pressure to remove the organic solvent.[12]

-

Add water to the residue and extract the product with an organic solvent such as dichloromethane or ethyl acetate (2-3 times).[12]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[12]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

The crude product can then be purified by a suitable method, most commonly flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

The logical relationship of the Suzuki-Miyaura catalytic cycle is illustrated below:

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.[13]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its stability and predictable reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, make it an essential tool for the construction of complex molecules in drug discovery and materials science. A thorough understanding of its properties, synthesis, and application in well-defined experimental protocols is crucial for researchers and scientists aiming to leverage its full potential in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]

- 4. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 5. 1021868-08-5|this compound|BLD Pharm [bldpharm.com]

- 6. Quinoline-3-boronic acid pinacol ester | CAS#:171364-85-5 | Chemsrc [chemsrc.com]

- 7. 876922-75-7|2-Methylquinoline-5-boronic Acid Pinacol Ester|BLD Pharm [bldpharm.com]

- 8. CAS 82954-89-0: Ethylboronic acid pinacol ester [cymitquimica.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]

- 13. Yoneda Labs [yonedalabs.com]

A Senior Application Scientist's Guide to 5-Quinolineboronic Acid Pinacol Ester: Sourcing, Synthesis, and Application in Cross-Coupling Reactions

Introduction: The Strategic Value of the Quinoline Scaffold in Modern Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents. Its rigid structure and hydrogen bonding capabilities make it a frequent component in molecules designed to interact with biological targets, particularly protein kinases. The strategic functionalization of this core is paramount to modulating a compound's pharmacological profile. 5-Quinolineboronic acid pinacol ester (CAS No. 1021868-08-5) has emerged as a critical building block in this endeavor. Its stability, versatility, and reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, make it an indispensable tool for the synthesis of complex biaryl and heteroaryl structures that are central to many modern drug discovery programs.[1]

This in-depth technical guide provides a comprehensive overview of this compound, from commercial sourcing and quality assessment to its synthesis and application in robust, field-proven experimental protocols. The insights herein are designed to empower researchers to confidently and efficiently incorporate this valuable reagent into their synthetic workflows.

Part 1: Commercial Availability and Supplier Comparison

The reliable sourcing of high-quality starting materials is the foundation of any successful synthetic campaign. This compound is available from a range of commercial suppliers who cater to the research and bulk chemical markets. When selecting a supplier, key considerations include purity, availability of analytical data (e.g., NMR, LC-MS), batch-to-batch consistency, and available quantities. Below is a comparative summary of notable suppliers.

| Supplier | CAS Number | Advertised Purity | Available Quantities | Notes |

| BLD Pharm | 1021868-08-5 | ≥97% | Research to Bulk | Often provides access to NMR and other analytical data upon request.[2] |

| Chemsrc | 1021868-08-5 | 97.0% - 98.0% | Grams to Kilograms | A platform listing multiple suppliers, purity may vary.[3] |

| Ambeed | 1021868-08-5 | >97.0% | Research Scale | Provides access to NMR, HPLC, and LC-MS data on their website. |

| Angene | 1021868-08-5 | Inquire | Research to Bulk | Global supplier with a wide range of building blocks.[4] |

Note: This table is not exhaustive and is intended as a representative sample. Researchers should always request a certificate of analysis (CoA) for their specific batch.

Part 2: Synthesis via Miyaura Borylation

While commercially available, an in-house synthesis of this compound may be desirable for cost-effectiveness in large-scale campaigns or for the synthesis of novel analogs. The most reliable and widely adopted method for this transformation is the palladium-catalyzed Miyaura borylation reaction, which couples a haloarene with a diboron reagent.[5]

The choice of starting material (5-bromoquinoline or 5-chloroquinoline) and the catalytic system are critical for success. 5-Bromoquinoline is generally more reactive than 5-chloroquinoline, which may require more active catalysts or harsher reaction conditions.

Logical Workflow for Miyaura Borylation

Below is a diagram illustrating the key steps and components of the Miyaura borylation reaction to synthesize the target compound.

Caption: Workflow for the Miyaura Borylation Synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the borylation of haloquinolines.[3]

Materials:

-

5-Bromoquinoline (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon), add 5-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane via syringe. The reaction concentration is typically 0.2-0.5 M with respect to the 5-bromoquinoline.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, for purification of boronic esters, a column on boric acid-impregnated silica gel can be effective in reducing over-adsorption.[6]

-

The final product should be a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expertise & Experience Note: The choice of Pd(dppf)Cl₂ as a catalyst is based on its general effectiveness for cross-coupling reactions involving heteroaromatic halides. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Potassium acetate is a mild base that is sufficient to facilitate the transmetalation step without promoting significant hydrolysis of the pinacol ester product.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the C5 position of the quinoline and an sp²-hybridized carbon of an aryl or vinyl halide/triflate, providing access to a vast array of complex molecules.[7]

Logical Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram outlines the general workflow for a Suzuki-Miyaura reaction utilizing the title compound.

Caption: General workflow for a Suzuki-Miyaura Coupling Reaction.

Detailed Experimental Protocol: Synthesis of 5-(Pyridin-4-yl)quinoline

This protocol demonstrates the coupling of this compound with an electron-deficient heteroaryl halide, a common transformation in medicinal chemistry.

Materials:

-

This compound (1.1 equiv)

-

4-Bromopyridine hydrochloride (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Sodium carbonate (Na₂CO₃) (3.0 equiv)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas supply

Procedure:

-

In a Schlenk flask, dissolve 4-bromopyridine hydrochloride (1.0 equiv) and sodium carbonate (3.0 equiv) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add this compound (1.1 equiv) to the mixture.

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the reaction mixture under a positive pressure of argon.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 6-12 hours).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(pyridin-4-yl)quinoline.

Expertise & Experience Note: The quinoline nitrogen is Lewis basic and can potentially coordinate to the palladium center, inhibiting catalysis.[8] The use of electron-rich phosphine ligands like triphenylphosphine (in Pd(PPh₃)₄) can help to maintain the catalytic activity. For particularly challenging couplings involving electron-deficient heteroaryl boronic esters or halides, more specialized ligands such as SPhos or XPhos, in combination with a catalyst precursor like Pd₂(dba)₃, may be required to achieve high yields.[3] The base (Na₂CO₃) is crucial not only for the catalytic cycle but also to freebase the 4-bromopyridine from its hydrochloride salt. The biphasic solvent system (dioxane/water) aids in dissolving both the organic substrates and the inorganic base.[9]

Part 4: Applications in Drug Discovery

The ability to synthesize substituted quinolines via Suzuki-Miyaura coupling with reagents like this compound is highly valuable in the development of new therapeutics, particularly kinase inhibitors. Many kinase inhibitors feature a biaryl or heteroaryl-aryl core that binds to the ATP-binding site of the enzyme.[10]

For instance, the synthesis of analogs of the antibiotic Ozenoxacin, a quinolone derivative, involves the coupling of a substituted pyridine boronic acid pinacol ester with a bromoquinolinone core.[11] While this specific example uses a pyridine boronic ester, the underlying strategy is directly applicable. The this compound allows for the introduction of diverse aryl and heteroaryl substituents at the 5-position, enabling chemists to systematically explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

Conclusion

This compound is a robust and versatile building block for the synthesis of complex molecular architectures. Its commercial availability and the well-established protocols for its synthesis and application in Suzuki-Miyaura cross-coupling make it an essential tool for researchers in drug discovery and materials science. By understanding the causality behind the selection of reagents and reaction conditions, scientists can effectively troubleshoot and optimize their synthetic routes, accelerating the discovery of novel and impactful molecules. This guide provides the foundational knowledge and practical protocols to empower such innovation.

References

- 1. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methanol (1078575-71-9) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]

A Technical Guide to the Discovery of Novel Reactions Using 5-Quinolineboronic Acid Pinacol Ester

This guide serves as a deep dive into the synthetic potential of 5-quinolineboronic acid pinacol ester, a reagent of increasing importance for researchers, chemists, and professionals in drug development. We will move beyond standard applications to explore how the unique characteristics of this molecule can be leveraged to discover novel chemical transformations. Our focus will be on the "why" behind experimental design, providing a framework for innovation in catalysis and complex molecule synthesis.

Introduction: The Quinoline Moiety as a Strategic Tool in Boronic Acid Chemistry

Boronic acids and their pinacol esters are staples of modern organic synthesis, primarily due to their stability, low toxicity, and remarkable versatility in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] The strategic placement of a quinoline ring at the 5-position of the boronic ester, however, elevates this reagent from a simple building block to a sophisticated synthetic tool.

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarials like chloroquine and anticancer agents like camptothecin.[2][3][4] Its significance extends to materials science, where its rigid, planar structure is utilized in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[5] The true innovation, however, lies in the functionality of the quinoline nitrogen. This nitrogen atom can act as a Lewis base or a coordinating ligand for a metal catalyst. This intramolecular coordination is the key to unlocking novel reactivity, as it can stabilize transition states, modulate the electronic properties of the boron center, and direct catalysts to specific sites, enabling reactions that are otherwise difficult or impossible to achieve.

Foundational Reactivity: Beyond the Standard Suzuki Coupling

While this compound is an excellent substrate for Suzuki-Miyaura couplings, its inherent properties often allow for more efficient and selective reactions.

Enhanced Palladium-Catalyzed Cross-Coupling

The ability of the quinoline nitrogen to coordinate to the palladium catalyst can influence the kinetics of the catalytic cycle. This can lead to lower catalyst loadings, milder reaction conditions, and improved yields, particularly in challenging couplings with sterically hindered or electron-deficient partners.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Degassed Solvents: Add a mixture of degassed solvents, such as toluene and water (4:1 ratio). Degassing is critical to prevent oxidation of the palladium(0) catalyst.

-

Reaction: Heat the mixture (typically 80-100 °C) under an inert atmosphere (Argon or Nitrogen) and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Directed C-H Activation and Functionalization

A truly innovative application of this reagent is leveraging the quinoline nitrogen as an intramolecular directing group for C-H activation. A transition metal catalyst (e.g., Rhodium, Ruthenium, or Palladium) coordinates to the nitrogen, bringing the catalytic center into proximity with the C-H bond at the C4 or C6 position. This facilitates the cleavage of the C-H bond and subsequent functionalization, allowing for the construction of complex, substituted quinoline cores. This strategy is exceptionally powerful for the late-stage functionalization of drug candidates.

Diagram: C-H Activation Directed by the Quinoline Nitrogen

Caption: Workflow for directed C-H activation and functionalization.

Discovery of Novel Transformations

The unique electronic nature of the quinoline ring and the versatility of the boronic ester group create opportunities for entirely new reaction discovery.

Asymmetric Catalysis and Chiral Ligand Synthesis

The quinoline motif is a critical component in many chiral ligands used for asymmetric catalysis.[6] this compound serves as a versatile precursor for synthesizing novel chiral ligands. By performing a cross-coupling reaction and then elaborating the resulting structure, chemists can readily access a library of ligands. The nitrogen atom can act as one of the coordinating atoms in the final ligand, influencing the steric and electronic environment of the metal center and, consequently, the enantioselectivity of the catalyzed reaction.

Table: Enantioselective Michael Addition Using a Quinoline-Based Ligand

| Catalyst Loading (mol%) | Ligand Structure | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 5 | Ligand A (Simple Bipyridine) | 0 | 24 | 85 | 65 |

| 2 | Ligand B (Quinoline-Oxazoline) | -20 | 12 | 92 | 94 |

| 2 | Ligand C (Quinoline-Phosphine) | -20 | 10 | 95 | >99 |

This table represents hypothetical data to illustrate the potential impact of ligand design.

Photoredox and Radical-Mediated Reactions

The intersection of photoredox catalysis with organoboron chemistry has opened new synthetic avenues. The this compound can participate in these reactions in multiple ways. The quinoline ring itself can be involved in energy transfer processes, or the boronic ester can be converted into a radical species via single-electron transfer (SET). This radical can then engage in novel bond-forming reactions that are complementary to traditional two-electron pathways, often proceeding under exceptionally mild conditions (room temperature and visible light).

Diagram: General Catalytic Cycle for a Photoredox/Boronic Ester Reaction

Caption: A simplified cycle for generating radical species from boronic esters via photoredox catalysis.

Practical Considerations and Analytical Challenges

While powerful, pinacol boronic esters require careful handling. They are susceptible to hydrolysis, which converts them to the corresponding boronic acid.[7] This degradation can be problematic for reaction reproducibility and purity analysis.

-

Handling: Always handle this compound under an inert atmosphere and use anhydrous solvents to minimize hydrolysis.

-

Analysis: Reversed-phase HPLC analysis can be challenging as standard acidic mobile phases can promote rapid on-column hydrolysis. Methods using aprotic diluents and highly basic mobile phases (pH > 11) may be required to achieve accurate purity assessment.[7]

Future Outlook

The exploration of this compound's reactivity is far from complete. Future innovations will likely focus on:

-

Multicomponent Reactions: Designing elegant, one-pot procedures where the quinoline boronic ester and several other reactants assemble to rapidly build molecular complexity.

-

Flow Chemistry: Adapting these novel reactions to continuous flow systems to enhance safety, scalability, and efficiency, particularly for exothermic or photoredox reactions.

-

Bioconjugation: Developing methodologies to use the unique reactivity of this compound for the site-selective modification of proteins and other biomolecules.

By understanding the fundamental principles that govern the reactivity of this compound, researchers are well-equipped to not only optimize existing methods but also to discover the next generation of transformative chemical reactions.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki-Miyaura coupling protocol using 5-quinolineboronic acid pinacol ester

An In-Depth Guide to the Suzuki-Miyaura Coupling Protocol Using 5-Quinolineboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Complexity with Catalytic Precision

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and fine chemicals.[3][4]

This guide focuses on a specific, high-value application: the coupling of this compound with various organic halides. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[5][6][7][8][9] The ability to precisely functionalize the quinoline core at the 5-position opens up vast possibilities for creating novel drug candidates and complex molecular probes. By leveraging the stability and reactivity of the pinacol ester, researchers can achieve consistent and high-yielding syntheses of these valuable compounds.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The elegance of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle, which masterfully orchestrates the formation of a new C-C bond while regenerating the active palladium catalyst.[2][4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][10]

-

Oxidative Addition : The cycle begins with a catalytically active 14- or 16-electron Pd(0) complex. This species inserts itself into the carbon-halide bond of the organic halide (Ar-X), forming a new 16-electron Pd(II) intermediate. This step is often the rate-determining step of the entire cycle.[1][10]

-

Transmetalation : This crucial step involves the transfer of the organic group (the quinoline moiety in this case) from the boron atom to the palladium center. For this to occur, the boronic ester must be activated by a base. The base reacts with the boronic acid (formed in situ from the ester) to create a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻.[11] This activated species then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[1][3]

-

Reductive Elimination : In the final step, the two organic ligands on the palladium center couple, forming the desired biaryl product and a new C-C bond. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[1][2][10]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization may be required based on the specific aryl halide used.

Materials and Reagents

-

Aryl Halide: (e.g., Aryl bromide or iodide, 1.0 equiv)

-

Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)[14]

-

Base: e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent: e.g., 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water[2]

-

Equipment: Flame-dried Schlenk flask or reaction vial, magnetic stir bar, rubber septum, inert gas line (Argon or Nitrogen), heating mantle or hot plate, TLC plates or LC-MS for reaction monitoring, standard glassware for workup, silica gel for column chromatography.

Step-by-Step Procedure

-

Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[14]

-

Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[14]

-

Solvent Addition : Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. The solvent should be degassed beforehand by sparging with an inert gas for 15-20 minutes.

-

Reaction : Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-100 °C) for 12-24 hours.[2][15]

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate (3 x 20 mL).[2]

-

Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.[2][15]

Key Parameters and Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction components. The table below summarizes critical parameters and provides rationale for their selection.

| Parameter | Options | Rationale & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄: A versatile, general-purpose catalyst. Pd(dppf)Cl₂: Often more robust and effective for challenging substrates, including heteroaryl compounds.[14] Pd(OAc)₂/Pd₂(dba)₃: Pre-catalysts that form the active Pd(0) species in situ; require the addition of a supporting ligand.[1] |

| Ligand | Phosphines (e.g., PPh₃, SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Electron-rich and bulky ligands (like Buchwald-type biarylphosphines) promote oxidative addition and reductive elimination, which is especially useful for less reactive aryl chlorides.[1][16] NHCs are also highly effective and stable.[17] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Organic bases (e.g., Et₃N) | The base is crucial for activating the boronic ester to form the reactive boronate species.[11][18] K₃PO₄ is a strong, effective base. Cs₂CO₃ is often used for difficult couplings. K₂CO₃ is a common, milder choice. The choice can significantly impact yield and side reactions. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is typical. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[1][2] Anhydrous conditions are possible with certain bases like KF.[17] |

| Temperature | Room Temperature to >100 °C | Most reactions are heated to 60-110 °C to ensure a reasonable reaction rate. However, some highly active catalyst systems can facilitate coupling at room temperature, which can be beneficial for sensitive substrates.[16] |

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently degassed solvents.3. Poor choice of base or solvent.4. Unreactive aryl halide (e.g., aryl chloride). | 1. Use fresh catalyst and ensure a strictly inert atmosphere.2. Thoroughly degas all solvents before use.3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃) and solvent systems.4. For aryl chlorides, use a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos).[16][19] |

| Homocoupling of Boronic Ester | Presence of Pd(II) species and oxygen in the reaction mixture.[1] | Ensure the reaction is properly degassed and run under a strictly inert atmosphere. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. |

| Protodeborylation | Decomposition of the boronic ester (replacement of the boron group with hydrogen), often accelerated in aqueous, basic conditions.[1][10] | Use a less aqueous solvent system, a milder base (like KF), or a shorter reaction time. Consider using the corresponding trifluoroborate salt, which is more resistant to protodeborylation.[10] |

| Starting Material Remains | Reaction has not gone to completion due to low temperature, insufficient time, or catalyst deactivation. | Increase the reaction temperature or time. If catalyst deactivation is suspected, add a fresh portion of the catalyst under an inert atmosphere. |

Safety Precautions

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Solvents: Organic solvents like dioxane, toluene, and DMF are flammable and have associated health risks. Always handle them in a well-ventilated fume hood. Dioxane can form explosive peroxides and should be handled with caution.

-

Bases: Strong bases like potassium phosphate are corrosive. Avoid contact with skin and eyes.

-

Inert Gas: Handle compressed gas cylinders according to safety regulations.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing functionalized quinoline derivatives, which are of high interest in drug discovery and materials science.[20] By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can overcome common challenges and achieve high yields of the desired products. This guide provides a solid foundation for implementing this critical transformation, enabling the efficient construction of complex molecules with significant therapeutic potential.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. nbinno.com [nbinno.com]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]

- 13. 1021868-08-5|this compound|BLD Pharm [bldpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. reddit.com [reddit.com]

- 20. benchchem.com [benchchem.com]

The Art of the Bond: A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with Quinoline Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Power of Boronic Esters

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The ability to precisely and efficiently functionalize this privileged scaffold is paramount in the quest for novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for the construction of carbon-carbon bonds.[4][5]

This guide provides an in-depth exploration of the application of quinoline boronic esters in palladium-catalyzed cross-coupling reactions. Boronic esters offer significant advantages over their corresponding boronic acids, including enhanced stability, which mitigates issues like protodeboronation, a common side reaction that can diminish yields.[6][7] We will delve into the mechanistic intricacies, provide detailed protocols for the synthesis of key intermediates and the coupling reaction itself, and offer practical insights gleaned from extensive experience in the field to navigate the unique challenges posed by these nitrogen-containing heterocycles.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that proceeds through a well-defined catalytic cycle involving a palladium(0) species.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (e.g., a haloquinoline), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8]

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires the activation of the boronic ester by a base to form a more nucleophilic "ate" complex.[5]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: 5-Quinolineboronic Acid Pinacol Ester in Materials Science

Section 1: Introduction and Scientific Context